(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS No.:
Cat. No.: VC13483623
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9Cl2NO |
---|---|
Molecular Weight | 206.07 g/mol |
IUPAC Name | (3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Standard InChI | InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
Standard InChI Key | UYQLHGNVIKNTDS-FJXQXJEOSA-N |
Isomeric SMILES | C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N.Cl |
SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl |
Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused benzofuran core with a chlorine substituent at the 5-position and an amine group at the 3-position. Its (R)-configuration distinguishes it from the (S)-enantiomer, imparting distinct stereoelectronic properties. The molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol. Key structural attributes include:
-
Benzofuran scaffold: A bicyclic system combining benzene and furan rings.
-
Chiral center: The C3 amine group creates a stereogenic center, with the (R)-enantiomer exhibiting a specific spatial arrangement critical for biological interactions .
-
Hydrochloride salt: Enhances solubility and stability for practical applications.
Stereochemical Significance
The (R)-configuration influences molecular interactions, particularly in enantioselective synthesis and receptor binding. Comparative studies of benzofuran derivatives suggest that minor stereochemical alterations can drastically alter pharmacological profiles, necessitating precise synthetic control .
Synthetic Methodologies
General Synthesis Framework
The preparation of (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves multi-step processes, often beginning with readily available precursors. A representative pathway, adapted from patent CN102942542A, includes:
-
Cyclization: Formation of the dihydrobenzofuran core via catalytic promotion.
-
Chlorination: Introduction of the chlorine substituent at the 5-position.
-
Amination: Installation of the amine group with stereochemical control.
-
Resolution: Separation of enantiomers to isolate the (R)-form.
-
Salt Formation: Conversion to the hydrochloride salt for stabilization .
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Catalysts | Conditions | Outcome |
---|---|---|---|
Cyclization | RuCl₃·3H₂O/NaIO₄ | 25–50°C, aqueous phase | Dihydrobenzofuran core |
Chlorination | N-Chlorosuccinimide (NCS) | 50–90°C, DMF | 5-Chloro substitution |
Stereochemical Control | Chiral HPLC or enzymatic resolution | Room temperature | (R)-enantiomer isolation |
Salt Formation | HCl gas | Ethanol, 0–5°C | Hydrochloride salt |
Enantioselective Synthesis Challenges
Achieving high enantiomeric excess (ee) requires advanced techniques:
-
Asymmetric catalysis: Chiral ligands (e.g., BINAP) paired with transition metals induce desired configurations during amination .
-
Kinetic resolution: Enzymatic methods using lipases or esterases selectively process one enantiomer, though yields may be limited.
Physicochemical Properties
Stability and Solubility
The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) while maintaining stability under inert storage conditions (2–8°C, argon atmosphere). Degradation pathways include:
-
Hydrolysis: Predominant at extreme pH, yielding 5-chlorosalicylaldehyde .
-
Photolysis: UV exposure leads to toxic chlorinated quinones, necessitating light-protected handling.
Table 2: Comparative Properties of (R)- and (S)-Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Optical Rotation | +15.6° (c=1, MeOH) | -15.6° (c=1, MeOH) |
Melting Point | 192–194°C (dec.) | 190–192°C (dec.) |
LogP | 1.8 | 1.8 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral precursor in synthesizing:
-
Antipsychotics: Targeting dopamine and serotonin receptors.
-
Antimicrobials: Through functionalization of the amine group.
Asymmetric Synthesis
Its rigid structure aids in constructing complex heterocycles via Friedländer condensations and Mannich reactions, with ee values exceeding 90% under optimized conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume